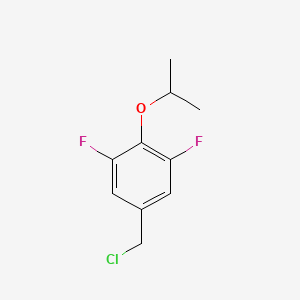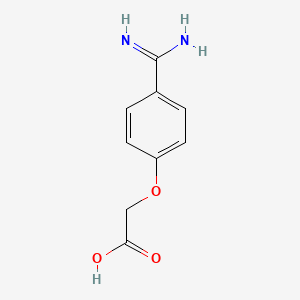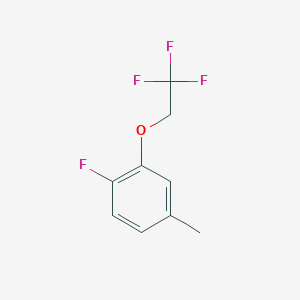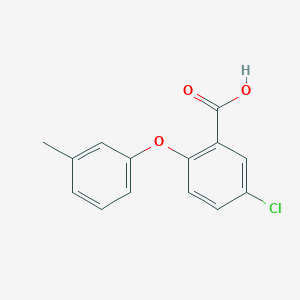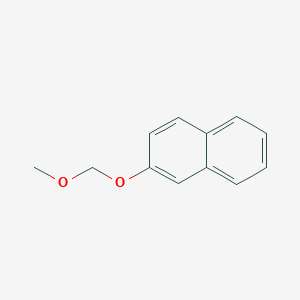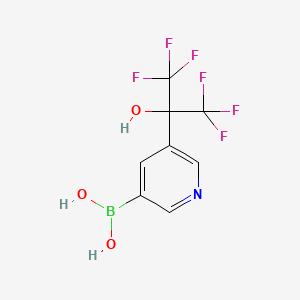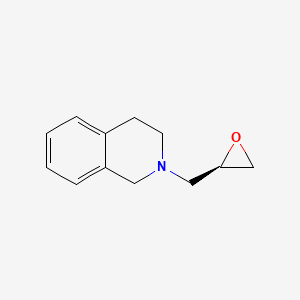
(R)-2-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline
Overview
Description
®-2-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is a chiral compound that features both an epoxide and a tetrahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone under acidic conditions to form the tetrahydroisoquinoline core.
Industrial Production Methods
Industrial production methods for ®-2-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and epoxidation steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The epoxide group can undergo oxidation reactions to form diols or other oxidized products.
Reduction: The tetrahydroisoquinoline core can be reduced to form more saturated derivatives.
Substitution: The epoxide ring can be opened by nucleophiles, leading to a variety of substitution products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can open the epoxide ring under basic or acidic conditions.
Major Products
Diols: Formed from the oxidation of the epoxide group.
Saturated Derivatives: Resulting from the reduction of the tetrahydroisoquinoline core.
Substituted Products: Various products depending on the nucleophile used in the epoxide ring-opening reaction.
Scientific Research Applications
Chemistry
®-2-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology
In biological research, this compound can be used to study enzyme mechanisms, particularly those involving epoxide hydrolases and other enzymes that interact with epoxide groups.
Medicine
Industry
In the industrial sector, ®-2-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline can be used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-2-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with molecular targets such as enzymes and receptors. The epoxide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The tetrahydroisoquinoline core can interact with various receptors in the nervous system, potentially modulating neurotransmitter activity.
Comparison with Similar Compounds
Similar Compounds
- ®-Oxiran-2-ylmethyl 3-nitrobenzenesulfonate
- ®-Oxiran-2-ylmethyl butyrate
Uniqueness
®-2-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of an epoxide group and a tetrahydroisoquinoline core. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
2-[[(2R)-oxiran-2-yl]methyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C12H15NO/c1-2-4-11-7-13(8-12-9-14-12)6-5-10(11)3-1/h1-4,12H,5-9H2/t12-/m1/s1 |
InChI Key |
OBDIDGKANKNXDV-GFCCVEGCSA-N |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)C[C@@H]3CO3 |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3CO3 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
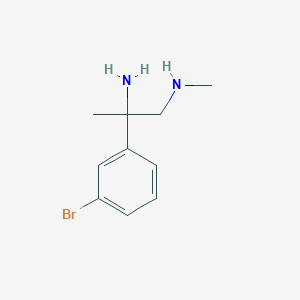

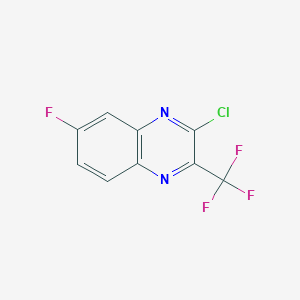
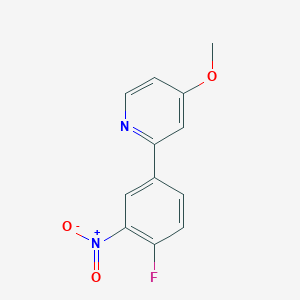
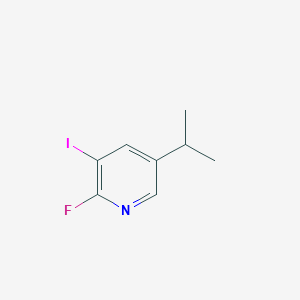
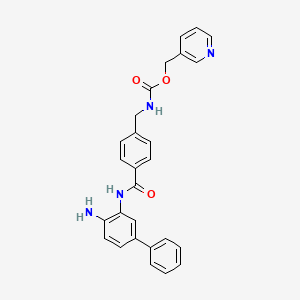
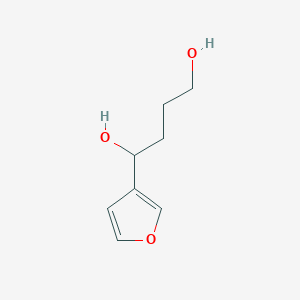
![2-{Bis(2-fluoro-2,2-dinitroethoxy)[(trichloromethyl)disulfanyl]methoxy}-1-fluoro-1,1-dinitroethane](/img/structure/B8310425.png)
